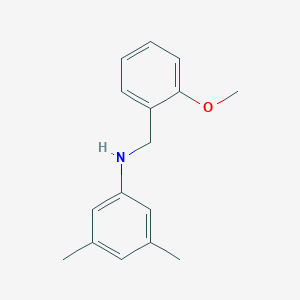
(3,5-dimethylphenyl)(2-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethylphenyl)(2-methoxybenzyl)amine, also known as DMMA, is a compound that has gained attention in recent years due to its potential applications in scientific research. DMMA is a member of the phenethylamine class of compounds and is structurally similar to other phenethylamines such as amphetamines and MDMA.
科学研究应用
(3,5-dimethylphenyl)(2-methoxybenzyl)amine has potential applications in scientific research due to its structural similarity to other phenethylamines. This compound has been shown to have a high affinity for the serotonin transporter and may have potential as a serotonin releaser. This compound has also been shown to have activity at the dopamine transporter and may have potential as a dopamine releaser. This compound has been used in studies to investigate the role of the serotonin and dopamine systems in various physiological and behavioral processes.
作用机制
The mechanism of action of (3,5-dimethylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is thought to involve the release of serotonin and dopamine. This compound has been shown to have a higher affinity for the serotonin transporter than for the dopamine transporter. This compound may also have activity at other neurotransmitter systems, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain. This increase in neurotransmitter levels can lead to changes in behavior and physiological processes. This compound has been shown to increase locomotor activity in rodents and may have potential as a stimulant. This compound has also been shown to have anxiolytic effects and may have potential as an anti-anxiety agent.
实验室实验的优点和局限性
One advantage of using (3,5-dimethylphenyl)(2-methoxybenzyl)amine in lab experiments is its structural similarity to other phenethylamines. This allows researchers to investigate the role of the serotonin and dopamine systems in various physiological and behavioral processes. However, one limitation of using this compound is its potential for abuse. This compound has been shown to have stimulant effects and may have potential for recreational use. Researchers must take precautions to prevent the misuse of this compound in lab experiments.
未来方向
Future research on (3,5-dimethylphenyl)(2-methoxybenzyl)amine should focus on its potential as a serotonin and dopamine releaser. This compound may have potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on behavior and physiological processes. This compound may also have potential as a tool for investigating the role of the serotonin and dopamine systems in various neurological disorders.
合成方法
The synthesis of (3,5-dimethylphenyl)(2-methoxybenzyl)amine involves the reaction of 3,5-dimethylphenylacetonitrile with 2-methoxybenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by using a higher concentration of the starting materials and optimizing the reaction conditions.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSZQWULHXBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)

![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
